5-Bromo-2-{[1-(3,3-difluorocyclobutanecarbonyl)piperidin-4-yl]methoxy}pyrimidine
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Overview
Description
5-Bromo-2-{[1-(3,3-difluorocyclobutanecarbonyl)piperidin-4-yl]methoxy}pyrimidine is a complex organic compound with potential applications in various fields of scientific research and industry. This compound is characterized by its unique molecular structure, which includes a bromopyrimidine moiety, a piperidine ring, and a difluorocyclobutyl group.
Preparation Methods
The synthesis of 5-Bromo-2-{[1-(3,3-difluorocyclobutanecarbonyl)piperidin-4-yl]methoxy}pyrimidine typically involves multiple steps, including the formation of the bromopyrimidine and piperidine intermediates, followed by their coupling with the difluorocyclobutyl group. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these synthetic routes and optimizing reaction conditions to achieve cost-effective and efficient production.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The bromopyrimidine moiety can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The bromine atom in the bromopyrimidine ring can be substituted with other functional groups using appropriate reagents. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
5-Bromo-2-{[1-(3,3-difluorocyclobutanecarbonyl)piperidin-4-yl]methoxy}pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-2-{[1-(3,3-difluorocyclobutanecarbonyl)piperidin-4-yl]methoxy}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyrimidine moiety may play a crucial role in binding to these targets, while the piperidine and difluorocyclobutyl groups contribute to the overall stability and activity of the compound. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar compounds to 5-Bromo-2-{[1-(3,3-difluorocyclobutanecarbonyl)piperidin-4-yl]methoxy}pyrimidine include:
- [4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone
- [4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(oxan-4-yl)methanone
- [4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-[3-(difluoromethyl)-1-methylpyrazol-4-yl]methanone
These compounds share similar structural features but differ in the specific functional groups attached to the piperidine ring. The uniqueness of this compound lies in its difluorocyclobutyl group, which may impart distinct chemical and biological properties.
Properties
IUPAC Name |
[4-[(5-bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(3,3-difluorocyclobutyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrF2N3O2/c16-12-7-19-14(20-8-12)23-9-10-1-3-21(4-2-10)13(22)11-5-15(17,18)6-11/h7-8,10-11H,1-6,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFGDMQQMSAQSJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=NC=C(C=N2)Br)C(=O)C3CC(C3)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrF2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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